![molecular formula C8H10F2O2 B11762192 (2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B11762192.png)
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-5,5-Difluorospiro[33]heptane-2-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure and the presence of two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative.
Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Applications De Recherche Scientifique
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It is used in studying the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Protein Interactions: The compound can form stable complexes with proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-methanol: Similar spirocyclic structure but with a hydroxyl group instead of a carboxylic acid.
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-amine: Contains an amine group instead of a carboxylic acid.
Uniqueness
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid is unique due to its specific combination of a spirocyclic core, fluorine atoms, and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H10F2O2 |
|---|---|
Poids moléculaire |
176.16 g/mol |
Nom IUPAC |
7,7-difluorospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)2-1-7(8)3-5(4-7)6(11)12/h5H,1-4H2,(H,11,12) |
Clé InChI |
BAGZIUMGXAAWCU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C12CC(C2)C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11762109.png)
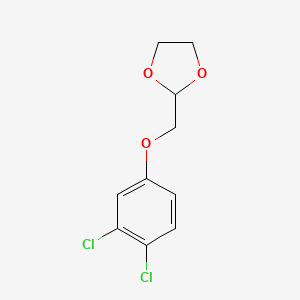
amine](/img/structure/B11762125.png)
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B11762130.png)

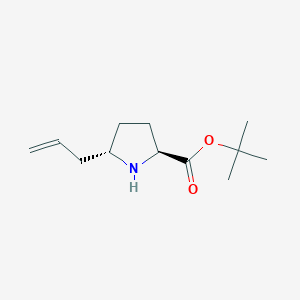
![tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11762153.png)
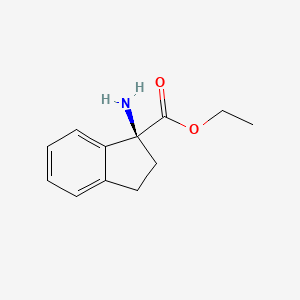
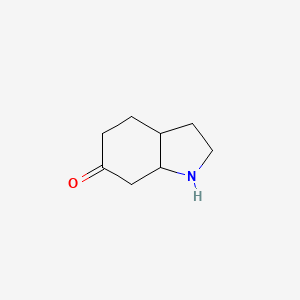
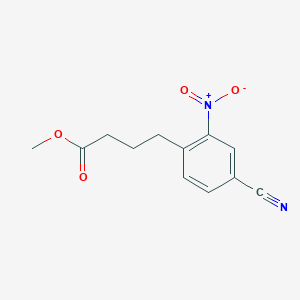

![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B11762181.png)


